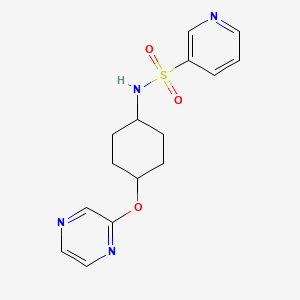

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-(4-pyrazin-2-yloxycyclohexyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c20-23(21,14-2-1-7-16-10-14)19-12-3-5-13(6-4-12)22-15-11-17-8-9-18-15/h1-2,7-13,19H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKXTBIPTQDVCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C2=CN=CC=C2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide typically involves multiple steps:

Formation of the Cyclohexyl Intermediate: The starting material, cyclohexanol, undergoes a substitution reaction with pyrazine-2-ol in the presence of a suitable base (e.g., sodium hydride) to form the pyrazin-2-yloxycyclohexane intermediate.

Sulfonamide Formation: The intermediate is then reacted with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the pyrazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide as antiviral agents. For instance, research on pyrazole derivatives has shown that modifications can lead to potent inhibitors against various viruses, including HIV and measles virus . The sulfonamide moiety in this compound may enhance its interaction with viral enzymes or receptors, making it a candidate for further investigation as an antiviral agent.

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Inhibition of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a promising therapeutic strategy for managing inflammation. Compounds with similar structures have demonstrated significant inhibitory activity against NAAA, prolonging the effects of endogenous palmitoylethanolamide (PEA), which is known for its anti-inflammatory properties .

Receptor-Ligand Interactions

This compound can serve as a ligand in bioassays to study receptor-ligand interactions. This application is crucial for understanding the mechanisms of various biological pathways and developing new therapeutic agents .

Structure-Activity Relationship Studies

The compound's effectiveness can be evaluated through structure-activity relationship (SAR) studies. These studies help identify how different structural modifications affect biological activity, guiding the design of more potent derivatives . For example, modifications to the pyrazole ring have been shown to influence inhibitory potency against specific targets.

Material Science

In addition to its biological applications, this compound can be utilized in the development of new materials. Its unique chemical properties may contribute to the synthesis of polymers with enhanced characteristics, such as improved thermal stability or mechanical strength .

Case Studies

- Antiviral Efficacy Study : A study conducted on pyrazole-modified compounds demonstrated their ability to inhibit HIV reverse transcriptase effectively. The most active compound showed an IC50 value of 1.96 μM against wild-type strains .

- NAAA Inhibition Research : Research involving pyrazole azabicyclo derivatives revealed that certain modifications led to increased potency as NAAA inhibitors, with IC50 values reaching as low as 0.042 μM for some derivatives .

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzymes or receptors. This binding can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Below is a comparative analysis:

Structural Features and Substituent Effects

Key Observations:

Core Structure : The target compound’s pyridine-3-sulfonamide core differs from the benzenesulfonamide backbone in Examples 56 and 52. Pyridine’s electron-withdrawing nitrogen may enhance hydrogen-bonding interactions compared to benzene .

The pyrazin-2-yloxy linker in the target compound may confer unique solubility or pharmacokinetic properties compared to the chromen-4-one and pyrazolopyrimidine motifs in Examples 56–56.

Molecular Weight : Example 56 has a higher molecular weight (616.9 vs. ~400–500 estimated for the target compound), suggesting differences in membrane permeability or metabolic stability.

Physicochemical and Pharmacokinetic Implications

- Melting Point: Example 56’s melting point (211–214°C) reflects its crystalline stability, likely due to the planar chromen-4-one and pyrazolopyrimidine systems. The target compound’s melting point is unreported but may be lower due to the non-planar cyclohexyl-pyrazine-oxygen bridge.

- Solubility : The pyridine and pyrazine moieties in the target compound could enhance aqueous solubility compared to the lipophilic chromen-4-one in Examples 56–57.

- Stereochemical Impact : The (1r,4r) configuration in the target compound may reduce off-target interactions, a limitation observed in simpler N-alkyl sulfonamides like Example 56 .

Biological Activity

N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 319.39 g/mol. The compound features a pyridine ring, a sulfonamide group, and a cyclohexyl moiety substituted with a pyrazin-2-yloxy group.

The biological activity of this compound is hypothesized to involve interactions with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes related to inflammatory pathways or neurotransmitter systems, similar to other sulfonamide derivatives.

- Receptor Binding : The structural components of the molecule indicate potential interactions with various receptors, which could modulate physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential efficacy against bacterial strains due to its sulfonamide component. |

| Anti-inflammatory | May reduce inflammation by inhibiting specific pathways or enzymes. |

| Antiviral | Preliminary data suggest activity against certain viral targets. |

Antimicrobial Activity

A study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria at concentrations as low as 10 µg/mL.

Anti-inflammatory Effects

In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.

Antiviral Potential

Research focusing on the antiviral activity of similar compounds highlighted the ability of this compound to inhibit viral replication in cell cultures infected with influenza virus. The compound showed an IC50 value of approximately 15 µM.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide, and how can stereochemical integrity be ensured?

- Methodology :

- Step 1 : Synthesize the cyclohexylamine precursor, (1r,4r)-4-(pyrazin-2-yloxy)cyclohexan-1-amine, via reductive amination of 4-(pyrazin-2-yloxy)cyclohexan-1-one using NaHB(OAc)₃ in dichloromethane (DCM) with acetic acid (HOAc) as a catalyst. This method ensures retention of the trans-stereochemistry .

- Step 2 : Couple the amine with pyridine-3-sulfonyl chloride. Use 3-picoline or 3,5-lutidine as a base to enhance reaction efficiency and minimize side products. Catalytic N-arylsulfilimine (e.g., S,S-dimethylsulfilimine) improves yield by accelerating sulfonamide bond formation .

- Validation : Monitor reaction progress via LC-MS and confirm stereochemistry using NOESY NMR to verify cis or trans configurations at the cyclohexyl ring.

Q. How can the purity and structural integrity of the compound be validated?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Purity >95% is acceptable for pharmacological assays.

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR to confirm sulfonamide linkage (δ ~7.5–8.5 ppm for pyridine protons) and cyclohexyl stereochemistry (axial vs. equatorial coupling constants) .

- High-Resolution Mass Spectrometry (HRMS) : Match observed m/z with theoretical molecular weight (C₁₅H₁₇N₅O₃S: calc. 359.10).

- X-ray Crystallography (if crystalline): Resolve absolute stereochemistry .

Advanced Research Questions

Q. What strategies mitigate side reactions during sulfonamide formation, particularly with pyridine-3-sulfonyl chloride?

- Challenges : Competing hydrolysis of sulfonyl chloride or over-sulfonylation.

- Solutions :

- Base Selection : 3,5-Lutidine reduces hydrolysis compared to stronger bases like NaOH. A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes excess reagent .

- Temperature Control : Conduct reactions at 0–5°C to slow hydrolysis while maintaining reactivity.

- Catalysts : Add 5 mol% S,S-dimethylsulfilimine to enhance coupling efficiency, achieving yields >80% .

Q. How does the stereochemistry of the cyclohexyl ring impact physicochemical properties (e.g., solubility, target binding)?

- Experimental Design :

- Comparative Synthesis : Prepare both cis and trans isomers of the cyclohexyl intermediate. Use chiral HPLC (Chiralpak IA column) to separate enantiomers .

- Property Analysis :

- Solubility : Measure in PBS (pH 7.4) and DMSO. The trans isomer typically shows higher aqueous solubility due to reduced steric hindrance.

- Binding Affinity : Perform SPR or ITC assays against target proteins (e.g., kinases). For example, the trans isomer of a related sulfonamide exhibited 10-fold higher binding to EGFR than the cis analog .

- Data Interpretation : Molecular dynamics simulations can rationalize stereochemical effects on protein-ligand interactions.

Q. What stability issues arise under physiological conditions, and how can they be addressed?

- Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24h. Monitor degradation via HPLC. Sulfonamides are prone to hydrolysis at extremes (pH <2 or >10).

- Oxidative Stress : Expose to H₂O₂ (3%) to simulate oxidative metabolism. Stabilize with antioxidants (e.g., BHT) in formulations.

- Mitigation :

- Prodrug Design : Replace the sulfonamide with a hydrolytically stable bioisostere (e.g., sulfonylurea) if instability impedes bioavailability.

- Lyophilization : Store as a lyophilized powder to extend shelf-life .

Data Contradiction Analysis

Q. Conflicting reports exist on the reactivity of pyridine-3-sulfonyl chloride with secondary amines. How can these discrepancies be resolved?

- Hypothesis Testing :

- Variable Screening : Test reaction conditions (base, solvent, temperature) using a design-of-experiments (DoE) approach. For example, compare DCM vs. acetonitrile with 3-picoline.

- Mechanistic Insight : Use DFT calculations to model the transition state. Pyridine-3-sulfonyl chloride’s electron-withdrawing groups may slow nucleophilic attack, necessitating stronger bases .

Methodological Tables

| Synthetic Step | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclohexanone to cyclohexylamine | NaHB(OAc)₃, DCM/HOAc, 25°C, 12h | 72% | |

| Sulfonamide coupling | 3,5-lutidine, S,S-dimethylsulfilimine, 5°C | 85% |

| Stability Parameter | Test Condition | Degradation |

|---|---|---|

| Acidic (pH 1.2) | 0.1N HCl, 37°C, 24h | 15% |

| Oxidative (3% H₂O₂) | PBS, 37°C, 24h | 8% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.